molecular formula C16H15BrO2 B8474312 2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane CAS No. 76509-29-0

2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane

Cat. No.: B8474312
CAS No.: 76509-29-0
M. Wt: 319.19 g/mol
InChI Key: XXRRXIXLPZATAI-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

76509-29-0

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C16H15BrO2/c17-12-13-6-8-15(9-7-13)16(18-10-11-19-16)14-4-2-1-3-5-14/h1-9H,10-12H2

InChI Key

XXRRXIXLPZATAI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottom flask were added 12 (3.54 g, 14.7 mmol, 1.0 equiv.), N-bromosuccinimide (2.9 g, 16.2 mmol, 1.1 equiv.), AIBN (48 mg, 0.29 mmol, 0.02 equiv.), and CCl4 (60 mL, 0.25 M). The reaction mixture was stirred at reflux for 6.5 hours. The reaction mixture was cooled to room temperature. The succinimide was filtered and washed with CC14. The filtrate was concentrated and crystallized from EtOAc/hexanes to yield 13 (2.57 g, 55%) as a white solid. 1H-NMR (500 MHz, CDCl3) δ 7.56-7.53 (m, 4H), 7.38-7.35 (m, 4H), 7.33-7.29 (m, 1H), 4.48 (s, 2H), 4.08 (s, 4H). 13C-NMR (125 MHz, CDCl3): δ 142.4, 141.8, 137.4, 128.8, 128.1, 128.1, 126.5, 125.9, 109.0, 64.8, 33.1.
Name
12
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
48 mg
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
55%

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